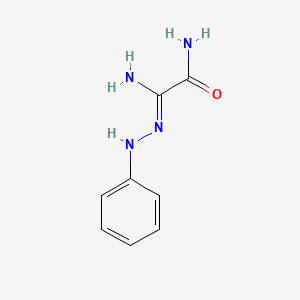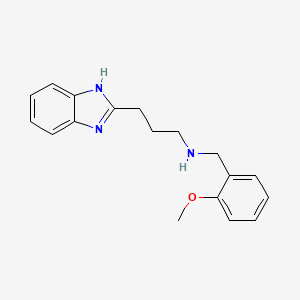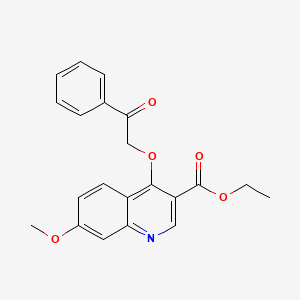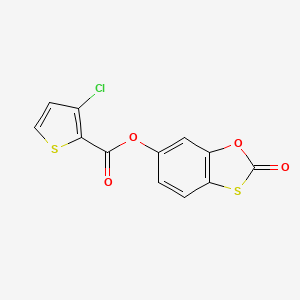![molecular formula C19H18F2N4O2 B13376283 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13376283.png)
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a difluoromethoxy group, a dimethylphenyl group, and a triazole ring
Vorbereitungsmethoden
The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring is typically formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to yield the 1,2,3-triazole ring.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is usually introduced through a coupling reaction, such as a Suzuki or Heck coupling, using palladium (Pd) catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines .
Wissenschaftliche Forschungsanwendungen
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial and fungal infections.
Wirkmechanismus
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins essential for the survival of microorganisms. This inhibition disrupts vital cellular processes, leading to the death of the target organisms. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,3-triazole-4-carboxamide: This compound has a pyridinyl group instead of a dimethylphenyl group, which may result in different biological activities and chemical properties.
1-[4-(difluoromethoxy)phenyl]-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: This compound has a different substitution pattern on the phenyl ring, which can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoromethoxy group, which can influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C19H18F2N4O2 |
|---|---|
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
1-[4-(difluoromethoxy)phenyl]-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H18F2N4O2/c1-11-4-5-14(10-12(11)2)22-18(26)17-13(3)25(24-23-17)15-6-8-16(9-7-15)27-19(20)21/h4-10,19H,1-3H3,(H,22,26) |
InChI-Schlüssel |
XNGAEPAIRJZPRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC(F)F)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Phenyl-5-[5-(3-trifluoromethylphenyl)-1H-pyrazol-4-yl]-1H-tetrazole](/img/structure/B13376227.png)
![3-[3-(4-Fluorophenyl)acryloyl]-2-hydroxy-7-iodo-2,4,6-cycloheptatrien-1-one](/img/structure/B13376231.png)
![1-[2-(4-chlorophenoxy)ethyl]-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B13376236.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-isobutylbenzamide](/img/structure/B13376241.png)

![6-(3-bromobenzyl)-3-[(2-oxo-2-phenylethyl)sulfanyl]-1,2,4-triazin-5(4H)-one](/img/structure/B13376257.png)



![3-[2-(4-chlorophenyl)-1H-indol-3-yl]-2-(3-hydroxypropyl)-1-isoindolinone](/img/structure/B13376280.png)
![Methyl 2-{[2-(3,5-dichloroanilino)-2-oxoethyl]amino}benzoate](/img/structure/B13376286.png)
![4-hydroxy-3-[1-(3-methoxyphenyl)-3-oxo-3-phenylpropyl]-2H-chromen-2-one](/img/structure/B13376294.png)
